
2-Hydrazinylethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylethanethiol is an organic compound characterized by the presence of both hydrazine and thiol functional groups. This unique combination of functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylethanethiol typically involves the reaction of ethylene sulfide with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine or thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted hydrazine or thiol compounds.
Scientific Research Applications
2-Hydrazinylethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinylethanethiol involves its interaction with specific molecular targets. The hydrazine group can form stable complexes with metal ions, while the thiol group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Hydrazinylthiazole
- 2-Hydrazinyl-1,3-thiazole
Comparison: 2-Hydrazinylethanethiol is unique due to the presence of both hydrazine and thiol groups, which confer distinct chemical reactivity. In contrast, similar compounds like 2-Hydrazinylthiazole primarily feature hydrazine and thiazole groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C2H8N2S |
|---|---|
Molecular Weight |
92.17 g/mol |
IUPAC Name |
2-hydrazinylethanethiol |
InChI |
InChI=1S/C2H8N2S/c3-4-1-2-5/h4-5H,1-3H2 |
InChI Key |
QRZMITSTLWZLER-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


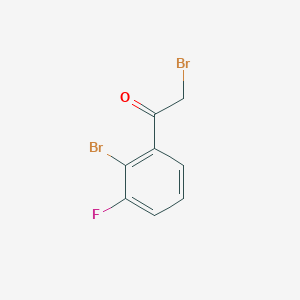
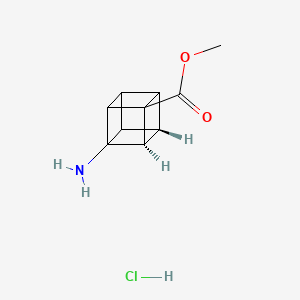
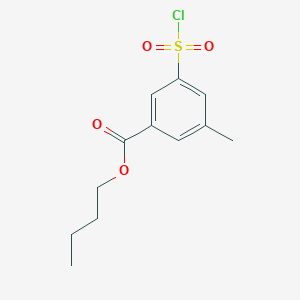
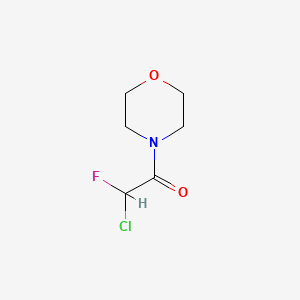
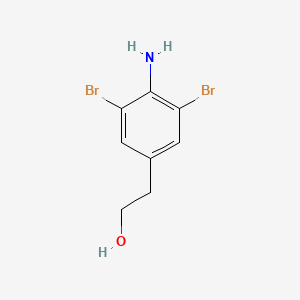
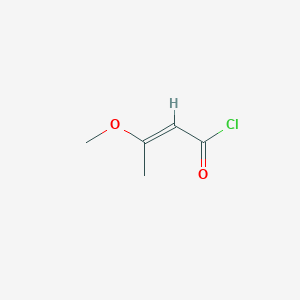
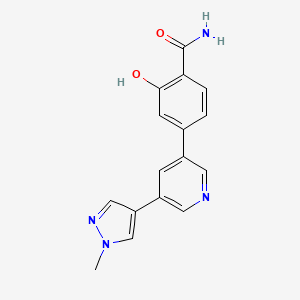
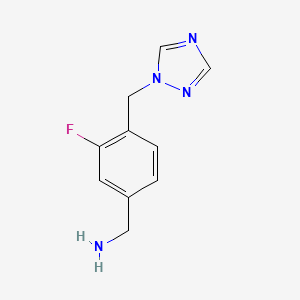
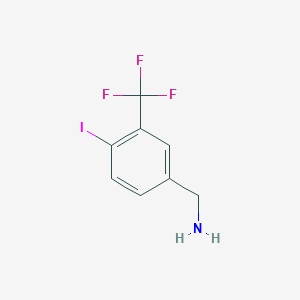
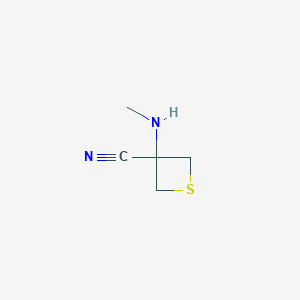
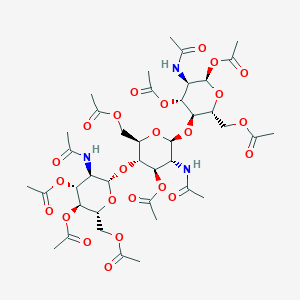

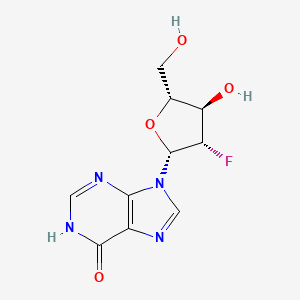
![Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate](/img/structure/B12846603.png)
